tert-Butyl (r)-2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-5-OXO-5-PHENYLPENTANOATE is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is widely used to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-5-OXO-5-PHENYLPENTANOATE typically involves the protection of the amino group using the Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to improve efficiency and yield. The process generally includes the purification of the product using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
®-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-5-OXO-5-PHENYLPENTANOATE undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various nucleophiles such as amines or alcohols
Major Products Formed
Deprotection: The removal of the Boc group yields the free amine.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
®-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-5-OXO-5-PHENYLPENTANOATE has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: It serves as a precursor in the study of enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of ®-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-5-OXO-5-PHENYLPENTANOATE primarily involves its role as a protecting group. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, allowing for the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
®-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-5-OXO-5-PHENYLPENTANOATE is unique due to its specific structure, which includes a phenyl group and a Boc-protected amino group. This combination makes it particularly useful in peptide synthesis and medicinal chemistry, where selective protection and deprotection of functional groups are crucial .
Properties
Molecular Formula |
C20H29NO5 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoate |
InChI |
InChI=1S/C20H29NO5/c1-19(2,3)25-17(23)15(21-18(24)26-20(4,5)6)12-13-16(22)14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,21,24) |
InChI Key |
GQSXJAJHFGIAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.